![molecular formula C12H12ClN3OS3 B4392961 N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide
Overview
Description
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide, also known as CMTPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMTPA is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is its limited solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide. One area of interest is its potential use in the treatment of cancer. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to possess anti-tumor properties, and further research is needed to determine its efficacy in various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is a need for further research into the mechanism of action of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide, as this will provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS3/c1-7(19-12-15-11(18-2)16-20-12)10(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBPYJSLODTDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=NS2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.